tert-Butyl 4-isothiocyanatobenzoate
Overview
Description
Mechanism of Action
Target of Action
Tert-Butyl 4-isothiocyanatobenzoate is a biochemical compound used in proteomics research
Mode of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with biological macromolecules through their isothiocyanate group, but the specifics of these interactions depend on the particular compound and the biological context .
Biochemical Pathways
Isothiocyanates in general are involved in a variety of biochemical pathways, including those related to detoxification, inflammation, apoptosis, and cell cycle regulation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-isothiocyanatobenzoate can be synthesized through the reaction of 4-isothiocyanatobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-isothiocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
tert-Butyl 4-isothiocyanatobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Isothiocyanatobenzoic acid
- tert-Butyl isothiocyanate
- Phenyl isothiocyanate
Comparison: tert-Butyl 4-isothiocyanatobenzoate is unique due to the presence of both the tert-butyl ester and isothiocyanate functional groups. This combination allows for specific reactivity and applications that are not possible with simpler isothiocyanates . For example, the tert-butyl ester group can provide steric hindrance, affecting the compound’s reactivity and stability .
Properties
IUPAC Name |
tert-butyl 4-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVKZRNRVNESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401529 | |
Record name | tert-Butyl 4-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486415-37-6 | |
Record name | 1,1-Dimethylethyl 4-isothiocyanatobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486415-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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